molecular formula C20H26N6O3 B2608866 N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-40-5

N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2608866
M. Wt: 398.467
InChI Key: RTTGJZDXPJPARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and functional groups. The cycloheptyl group would form a seven-membered ring, while the tetrahydrocyclopenta[d]pyrimidin-2-yl group would form a fused ring structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole group might undergo reactions at the nitrogen atoms, while the cycloheptyl group might undergo reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole and pyrimidine derivatives often involves innovative methods that improve yield, reduce reaction times, and enhance compound purity. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation highlights an efficient method for preparing such compounds, demonstrating advancements in synthetic chemistry techniques (Deohate & Palaspagar, 2020). Similarly, the preparation of N1-substituted octahydro-1H-pyrano[2,3-d]pyrimidines derivatives showcases the diversity of chemical reactions possible within this class of compounds, further expanding their application potential in various research fields (Zeng et al., 2018).

Biological Activities

The exploration of biological activities is a crucial aspect of research on pyrazole and pyrimidine derivatives. These compounds have been evaluated for their potential antimicrobial, anticancer, and other pharmacological activities. For example, the study of pyrazole derivatives for their antitumor, antifungal, and antibacterial properties illustrates the therapeutic potential of these compounds (Titi et al., 2020). Another study involving the synthesis and antimicrobial evaluation of novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives highlights the ongoing efforts to discover new bioactive compounds with potential applications in combating microbial resistance (Abunada et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

N-cycloheptyl-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-12-11-16(23-19(29)18(28)21-13-7-4-2-3-5-8-13)26(25-12)20-22-15-10-6-9-14(15)17(27)24-20/h11,13H,2-10H2,1H3,(H,21,28)(H,23,29)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGJZDXPJPARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NC2CCCCCC2)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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